Glutamic acid, monosodium salt, commonly known as monosodium glutamate, is the sodium salt derived from glutamic acid, a naturally occurring amino acid. This compound is widely recognized for its role as a flavor enhancer, particularly in Asian cuisine, where it is used to impart the savory taste known as umami. Monosodium glutamate is present in various foods, including tomatoes and cheeses, and has been utilized in cooking for over a century.
Monosodium glutamate is produced through the fermentation of carbohydrates such as sugar beets, sugar cane, cassava, or molasses. This process involves specific strains of bacteria that convert these carbohydrates into glutamic acid, which is then neutralized with sodium to form monosodium glutamate. The compound can also be found naturally in many protein-rich foods, where it contributes to their flavor profile.
Monosodium glutamate falls under the category of food additives and flavor enhancers. It is classified as "generally recognized as safe" by the United States Food and Drug Administration and is widely accepted in culinary practices globally.
The synthesis of monosodium glutamate primarily employs a fermentation process. This method has evolved since its initial discovery by Japanese chemist Kikunae Ikeda in 1908, who isolated glutamate from kombu seaweed. Modern production typically involves:
The fermentation process can be optimized for higher yields through controlled conditions such as temperature, pH, and nutrient availability. Continuous fermentation techniques are also employed to enhance efficiency.
Monosodium glutamate has a molecular formula of and typically exists in the form of a monohydrate . Its structure includes a zwitterionic form where the molecule carries both positive and negative charges.
Monosodium glutamate participates in various chemical reactions typical of amino acids:
The stability of monosodium glutamate under cooking conditions allows it to retain its flavor-enhancing properties without significant degradation.
Monosodium glutamate primarily exerts its effects through the activation of specific taste receptors on the tongue that respond to umami flavors. The mechanism involves:
Research indicates that dietary intake of monosodium glutamate does not significantly alter serum levels of amino acids but may enhance sensory experiences related to food consumption.
Monosodium glutamate's low sodium content compared to table salt makes it an attractive alternative for enhancing flavor without increasing sodium intake significantly.
Monosodium glutamate is extensively used across various sectors:
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